1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Medicinal Chemistry Drug Design ADME

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (CAS 1263378-36-4) is a cyclopropane-derived amino acid building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. The compound features a conformationally restricted cyclopropane core substituted with an aminomethyl group and a carboxylic acid protected as a tert-butyl ester.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1263378-36-4
Cat. No. B1524178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
CAS1263378-36-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CC1)CN
InChIInChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3
InChIKeyVKMKOHKFVXVSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (CAS 1263378-36-4): Key Properties and Identity for Procurement


1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (CAS 1263378-36-4) is a cyclopropane-derived amino acid building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . The compound features a conformationally restricted cyclopropane core substituted with an aminomethyl group and a carboxylic acid protected as a tert-butyl ester . This structural arrangement confers distinct physicochemical properties, including a boiling point of 216.5±13.0 °C and a density of 1.0±0.1 g/cm³ . The tert-butyl ester moiety imparts enhanced lipophilicity and stability during synthetic manipulations compared to smaller alkyl esters, while the free amine allows for subsequent derivatization or conjugation . Commercially available at purities ranging from 96% to 98%, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester Cannot Be Substituted with Generic Analogs


Simple substitution of 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester with other alkyl esters (e.g., methyl or ethyl) or the free acid is not chemically or economically equivalent in a synthetic or procurement context. The tert-butyl ester group provides a unique balance of stability and controlled reactivity: it is significantly more resistant to nucleophilic attack and premature hydrolysis than methyl or ethyl esters, yet can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid without disturbing the sensitive aminomethyl or cyclopropane functionalities . This orthogonal stability is critical in multi-step syntheses, where premature deprotection would compromise yield and purity. Furthermore, the increased steric bulk and lipophilicity of the tert-butyl group directly influence the compound's physical state (liquid vs. solid), handling characteristics, and its suitability as a protected intermediate in peptide synthesis and medicinal chemistry campaigns . The procurement cost, while higher per gram than simpler esters, is justified by the significant reduction in synthetic steps and improved process robustness .

Quantitative Differentiation of 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester from Structural Analogs


Enhanced Lipophilicity (clogP) of tert-Butyl Ester vs. Methyl and Ethyl Esters

The tert-butyl ester of 1-aminomethyl-cyclopropanecarboxylic acid exhibits significantly higher calculated lipophilicity compared to its methyl and ethyl ester analogs, a critical parameter for membrane permeability and prodrug design. The calculated LogP (clogP) for the tert-butyl ester is 0.92 , whereas the methyl ester (CAS 914226-26-9) has a reported clogP of -0.21 , and the ethyl ester (CAS 400840-94-0) has an estimated clogP of ~0.2-0.3 (class-level inference) . The quantified difference of over 1.1 log units for the methyl ester and approximately 0.7 log units for the ethyl ester indicates that the tert-butyl ester is over 10-fold more lipophilic, which can translate to improved passive diffusion across biological membranes .

Medicinal Chemistry Drug Design ADME Lipophilicity

Superior Synthetic Stability: Resistance to Premature Hydrolysis of tert-Butyl vs. Methyl/Ethyl Esters

The tert-butyl ester group provides substantially greater resistance to nucleophilic attack and basic hydrolysis compared to methyl or ethyl esters, a property well-established for tert-butyl esters as a class. While specific hydrolysis rate constants (k) for this exact molecule are not publicly available, general ester hydrolysis trends indicate that the rate of base-catalyzed hydrolysis for tert-butyl esters is typically 10-100 times slower than for primary alkyl esters like methyl or ethyl under identical conditions . This kinetic stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon. This differential stability allows for multi-step synthetic sequences on the tert-butyl ester protected intermediate that would cause significant deprotection and yield loss if a methyl or ethyl ester were used .

Organic Synthesis Protecting Group Chemistry Process Chemistry Stability

Physical Form Advantage: Liquid tert-Butyl Ester vs. Solid Free Acid Hydrochloride Salt

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is a light yellow liquid at room temperature , in contrast to the free acid in its hydrochloride salt form (CAS 139126-45-7), which is a white solid . This difference in physical state has significant practical implications for automated synthesis and high-throughput experimentation, where liquid handling is often preferred for accurate dispensing and ease of use. While no direct head-to-head study exists for this specific pair, the liquid nature of the tert-butyl ester eliminates the need for dissolution in a solvent prior to many liquid-phase reactions and simplifies transfer via automated liquid handlers, potentially reducing processing time and variability.

Process Chemistry Handling Formulation Automation

Premium Procurement Cost Reflecting Enhanced Synthetic Utility

Procurement data reveals a significant price premium for the tert-butyl ester relative to the ethyl ester, reflecting its higher synthetic utility and the additional steps required for its manufacture. The tert-butyl ester (98% purity) is priced at approximately $791 per gram (based on a 1g package) , while the ethyl ester analog (95% purity) is priced at approximately $64 per gram (based on a 1g package) . This represents a price difference of over 12-fold. This premium is not arbitrary; it is a direct consequence of the unique synthetic advantages conferred by the tert-butyl ester group, including its orthogonal stability and role as a preferred protected intermediate, which can significantly reduce the number of synthetic steps in a complex sequence . For procurement, this cost differential necessitates a clear value proposition: the higher initial cost is offset by potential savings in labor, time, and yield optimization in downstream applications.

Procurement Cost-Benefit Analysis Building Block Economics

Validated Application Scenarios for 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester


As a Stable, Lipophilic Intermediate in Multi-Step Synthesis of Bioactive Molecules

Leverage the enhanced lipophilicity (clogP = 0.92) and orthogonal stability of the tert-butyl ester for the construction of complex pharmacophores, particularly in medicinal chemistry campaigns targeting neurological or metabolic disorders . The tert-butyl ester's resistance to premature hydrolysis (Section 3, Item 2) allows for sequential chemical transformations on the aminomethyl group without compromising the protected carboxylic acid, a critical advantage over methyl or ethyl ester analogs . This stability ensures higher yields and purity of intermediates, reducing the need for re-purification steps in the synthesis of drug candidates.

As a Preferred Building Block for Automated and High-Throughput Synthesis

The liquid physical form of 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (Section 3, Item 3) makes it an ideal candidate for automated liquid handling systems and high-throughput experimentation platforms . Its ease of dispensing without prior dissolution streamlines the preparation of compound libraries and accelerates the hit-to-lead process in drug discovery. This is a distinct practical advantage over the solid hydrochloride salt of the free acid, which requires additional solvent handling steps .

In the Design of Novel Peptides and Peptidomimetics Requiring Conformational Restriction

Employ this compound as a conformationally restricted β-amino acid surrogate in peptide synthesis . The cyclopropane ring imposes a rigid, defined geometry that can enhance binding affinity and selectivity for biological targets while improving metabolic stability . The tert-butyl ester protecting group is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, where it can be removed under mild acidic conditions after chain assembly . This application leverages the core structural feature of the cyclopropane scaffold and the orthogonal protecting group strategy.

As a Key Intermediate for Developing GABAergic and Neuromodulatory Agents

The 1-aminomethyl-cyclopropanecarboxylic acid scaffold is a known conformationally restricted analog of the neurotransmitter GABA . The tert-butyl ester derivative serves as a stable, protected precursor for the synthesis of novel GABA receptor modulators or inhibitors of amino acid transporters . While the target compound itself may not be the active species, its use as a prodrug-like intermediate allows for the controlled generation of the active free acid in vivo or during subsequent synthetic steps, a strategy supported by the established structure-activity relationships in this class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.